molecular formula C26H38BrNO B575023 N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE CAS No. 172040-91-4

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE

Cat. No.: B575023
CAS No.: 172040-91-4
M. Wt: 460.5
InChI Key: NRWJLZATRJLOAP-UHFFFAOYSA-M
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Description

Overview of Quaternary Ammonium Compounds in Chemical Research

Quaternary ammonium compounds (QACs) are cationic surfactants characterized by a central nitrogen atom bonded to four organic substituents, rendering them permanently positively charged. These compounds exhibit diverse functionalities, including antimicrobial activity, phase-transfer catalysis, and surface modification. Their amphiphilic nature—combining hydrophobic alkyl chains and a hydrophilic quaternary ammonium head—enables applications in disinfection, polymer synthesis, and material science.

Table 1: Key Functional Roles of QACs in Research

Application Mechanism/Property Example QACs
Antimicrobial agents Disruption of microbial cell membranes Benzalkonium chloride
Phase-transfer catalysts Stabilization of charged intermediates Benzyltributylammonium bromide
Polymer modifications Incorporation into antimicrobial materials Polyquaternary ammonium salts

The compound N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE represents a structurally specialized QAC, featuring a benzoylbenzyl group attached to a tributylammonium core. This unique architecture enhances its potential for tailored applications in catalysis and materials engineering.

Historical Context of Benzoyl-Substituted Quaternary Ammonium Salts

QACs were first synthesized in the early 20th century, with Domagk’s 1935 discovery of benzalkonium chloride marking a milestone in antimicrobial research. Benzoyl-substituted QACs emerged later as researchers sought to modify QAC structures for improved solubility and reactivity. The introduction of aromatic benzoyl groups aimed to enhance stability and interfacial activity, particularly in nonpolar solvents.

Early synthetic routes for benzoyl-containing QACs involved nucleophilic substitution reactions between benzoyl chlorides and tertiary amines. For example, the reaction of 4-benzoylbenzyl chloride with tributylamine in aprotic solvents yielded This compound , leveraging the electrophilic nature of the benzyl halide.

Significance in Contemporary Research

This compound has garnered attention in multiple domains:

  • Phase-Transfer Catalysis :
    The compound facilitates reactions in biphasic systems by shuttling reactants between aqueous and organic phases. Its bulky benzoylbenzyl group improves solubility in aromatic solvents, enabling efficient catalysis in Suzuki-Miyaura coupling and nucleophilic substitutions.

  • Materials Science :
    As a cationic surfactant, it modifies surface properties in polymers and nanoparticles. Its aromatic moiety enhances compatibility with hydrophobic matrices, aiding the development of antimicrobial coatings.

  • Synthetic Chemistry :
    The benzoyl group serves as a photolabile protecting group in organic synthesis, enabling controlled release of active species under UV light.

Table 2: Comparative Analysis of Benzoyl-Substituted QACs

Compound Key Structural Feature Primary Application
Benzyltributylammonium bromide Simple benzyl group Phase-transfer catalysis
This compound Benzoylbenzyl group Photoresponsive materials

Scope and Objectives of the Research Review

This review systematically evaluates This compound through the following lenses:

  • Synthetic Methodologies : Critically analyze routes for synthesizing benzoyl-substituted QACs, emphasizing yield optimization and purity.
  • Structural and Mechanistic Insights : Investigate the relationship between molecular structure (e.g., benzoyl substitution) and functional performance in catalysis and materials.
  • Emerging Applications : Explore novel uses in photopolymerization, nanotechnology, and green chemistry.

By synthesizing fragmented research findings, this review aims to identify gaps in understanding and propose future directions for leveraging this compound’s unique properties.

Properties

IUPAC Name

(4-benzoylphenyl)methyl-tributylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38NO.BrH/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;/h10-18H,4-9,19-22H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWJLZATRJLOAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700411
Record name N-[(4-Benzoylphenyl)methyl]-N,N-dibutylbutan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172040-91-4
Record name N-[(4-Benzoylphenyl)methyl]-N,N-dibutylbutan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE typically involves the reaction of 4-aminobenzophenone with dibutylamine in the presence of a suitable brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Phase Transfer Catalysis:
One of the primary applications of N-(4-[benzoyl]benzyl)-N,N,N-tributylammonium bromide is as a phase transfer catalyst. It facilitates reactions between reactants in different phases (e.g., solid and liquid), enhancing reaction rates and yields. For example, it has been effectively used in the isomerization reactions of cis-4-formyl-2-azetidinones, demonstrating significant improvements in product formation compared to traditional methods .

Glycosylation Reactions:
The compound is also utilized in glycosylation processes, such as the phase transfer glycosylation of novobiocin. This application is crucial for synthesizing glycosylated antibiotics, which often exhibit enhanced biological activity and stability .

Biochemical Applications

Deep Eutectic Solvents:
this compound serves as a hydrogen-bond acceptor in the preparation of deep eutectic solvents. These solvents are increasingly used for biotechnological applications, including the isolation of proteins like lysozyme from chicken egg white. The ability to form deep eutectic solvents allows for more environmentally friendly extraction processes .

Ion Channel Studies:
Research has indicated that this compound can act as a blocker for ion channels, particularly in studies involving calcium-dependent gating mechanisms. It binds to closed MthK channels and influences their activation dynamics, providing insights into the structural and functional properties of ion channels . This application is vital for understanding cellular signaling and developing pharmacological agents targeting ion channels.

Material Science

Synthesis of New Materials:
The compound has been explored for its potential in synthesizing novel materials with specific properties. Its ability to interact with various substrates makes it a candidate for developing advanced materials with tailored functionalities, such as conducting polymers or nanocomposites .

Case Studies

Study Application Findings
Isomerization of cis-4-formyl-2-azetidinonesOrganic SynthesisEnhanced yield and selectivity using this compound as a catalyst .
Glycosylation of NovobiocinAntibiotic SynthesisSuccessful synthesis of glucosyl-novobiocin with improved stability and efficacy .
Ion Channel BlockageBiochemical ResearchDemonstrated binding dynamics affecting channel activation, providing insights into gating mechanisms .

Mechanism of Action

The mechanism of action of N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE involves its interaction with specific molecular targets. The benzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The aminium moiety can form ionic interactions with negatively charged biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quaternary Ammonium Compounds

Compound Name (CAS) Key Substituents Target Application State-Dependency Stability Notes
This compound (172040-91-4) Benzoyl-benzyl, tributylammonium BK channel blockade State-independent Efficacy declines over 9 months
N,N,N-TRIBUTYL-N-PHENACYLAMMONIUM BUTYLTRIPHENYLBORATE (214074-70-1) Phenacyl, tributylammonium Ion transport modulation Not reported No stability data
N-(2-ACETYLBENZO[B]FURAN)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYLBORATE (214074-80-3) Acetylbenzofuran, tributylammonium Electrochemical studies Not reported No stability data
Dodecyl trimethyl ammonium bromide (DTAB, 1119-94-4) Dodecyl, trimethylammonium Surfactant, membrane disruption N/A Stable at room temperature

Key Observations :

  • Benzoyl-Benzyl vs. Alkyl Chains : The benzoyl-benzyl group in bbTBA provides enhanced hydrophobic and aromatic interactions compared to alkyl-chain QAs like DTAB. This structural feature correlates with its high-affinity binding to BK channels .
  • State-Independent Block : Unlike TBA, which exhibits state-dependent block (preferentially binding to open channels), bbTBA’s inhibition is independent of channel conformation, likely due to its bulkier structure .

Functional Comparisons

Ion Channel Blockade Efficacy

  • bbTBA vs. TBA : In BK channels, bbTBA achieves 50% block at ~10 μM, whereas TBA requires ~100 μM for similar efficacy .

Toxicity and Environmental Impact

  • While bbTBA’s toxicity remains unstudied, structurally related QAs like DTAB exhibit moderate ecotoxicity. Hydroxyethyl-substituted QAs (e.g., BHMDB) show reduced toxicity compared to DTAB, highlighting the role of polar substituents in safety profiles .

Critical Micelle Concentration (CMC)

    Biological Activity

    N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium bromide (commonly referred to as bbTBA) is a quaternary ammonium compound that has garnered attention in various fields, particularly in pharmacology and biochemistry. This compound is characterized by its unique structure, which includes a benzoyl group attached to a benzyl moiety and three tributyl groups. Its molecular formula is C26_{26}H38_{38}BrN O, with a molecular weight of 460.49 g/mol .

    The biological activity of bbTBA primarily involves its role as a potassium channel blocker. Research indicates that it interacts with the MthK potassium channel, a prokaryotic model for studying eukaryotic channels. The binding of bbTBA to the MthK channel occurs at the selectivity filter, which is crucial for channel gating mechanisms . The compound's ability to block potassium channels has implications for understanding ion transport and cellular excitability.

    Ion Channel Blocking

    A significant study demonstrated that bbTBA binds to closed MthK channels more slowly than to open channels, suggesting that conformational changes during channel gating influence blocker accessibility . This property makes bbTBA a valuable tool for probing the dynamics of ion channel function.

    Cytotoxicity and Pharmacological Potential

    In terms of cytotoxicity, preliminary studies have shown that bbTBA exhibits low levels of acute toxicity in mammalian cells. For instance, in vitro assays indicated minimal cytotoxic effects at concentrations that effectively block ion channels . This suggests potential therapeutic applications where controlled ion channel inhibition is desired.

    Data Tables

    Parameter Value
    Molecular FormulaC26_{26}H38_{38}BrN O
    Molecular Weight460.49 g/mol
    CAS Number172040-91-4
    Ion Channel TargetMthK Potassium Channel
    Toxicity LevelLow (in vitro)

    Case Studies

    • MthK Channel Dynamics : In a study exploring the dynamics of the MthK potassium channel, bbTBA was utilized to assess the effects of quaternary ammonium blockers on channel activation and closing mechanisms. Results indicated that increasing concentrations of bbTBA correlated with reduced channel activity, confirming its role as an effective blocker .
    • Therapeutic Applications : Another research avenue investigated the potential use of bbTBA in treating conditions associated with abnormal ion channel activity, such as cardiac arrhythmias. The compound's ability to selectively inhibit specific potassium channels could lead to novel therapeutic strategies .

    Q & A

    Q. What are the primary synthetic routes for N-(4-[benzoyl]benzyl)-N,N,N-tributylammonium bromide (bbTBA), and how can its purity be validated?

    Methodological Answer: bbTBA is synthesized via quaternization of a tertiary amine precursor (e.g., N,N,N-tributylamine) with 4-benzoylbenzyl bromide. Key steps include:

    • Reaction Optimization : Use anhydrous conditions to prevent hydrolysis of the benzyl bromide intermediate. Solvents like acetonitrile or dichloromethane are preferred for their low nucleophilicity.
    • Purification : Column chromatography (silica gel, eluent: chloroform/methanol) removes unreacted starting materials.
    • Characterization : Validate purity via 1^1H/13^13C NMR (e.g., characteristic peaks for benzoyl protons at δ 7.6–8.1 ppm and tributylammonium protons at δ 0.8–1.6 ppm) and high-resolution mass spectrometry (HRMS) .

    Q. How does bbTBA function as a blocker of large-conductance Ca2+^{2+}2+-activated potassium (BK) channels?

    Methodological Answer: bbTBA acts as a state-independent pore blocker of BK channels, binding to the intracellular side of the channel irrespective of voltage or Ca2+^{2+} concentration. To confirm this:

    • Electrophysiology : Use inside-out patch-clamp recordings with varying membrane potentials (±80 mV) and Ca2+^{2+} levels (0.1–10 μM).
    • Key Observation : Blockade persists across all tested voltages and Ca2+^{2+} concentrations, unlike classical quaternary ammonium (QA) blockers like tetrabutylammonium (TBA), which exhibit voltage dependence .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in bbTBA’s efficacy across different experimental models (e.g., heterologous vs. native BK channels)?

    Methodological Answer: Discrepancies may arise from differences in auxiliary subunits (e.g., β1 vs. β4) or post-translational modifications in native tissues. To address this:

    Subunit-Specific Studies : Express BK α-subunits with/without β-subunits in HEK293 cells and compare bbTBA’s IC50_{50}.

    Native Tissue Controls : Use β-subunit knockout models or pharmacological inhibitors (e.g., paxilline) to isolate α-subunit contributions.

    Data Normalization : Report block efficiency relative to channel open probability (PoP_o) to account for baseline activity variations .

    Q. What experimental designs are critical for assessing bbTBA’s potential off-target effects on other ion channels?

    Methodological Answer:

    • Panel Screening : Test bbTBA (10–100 μM) against a panel of voltage-gated (Kv_v, Nav_v, Cav_v) and ligand-gated (nAChR, GABAA_A) channels using automated patch-clamp systems.
    • Selectivity Index : Calculate IC50_{50} ratios (e.g., BK vs. Kv_v1.1) to quantify selectivity. A ratio >10 indicates high specificity.
    • Computational Docking : Use molecular dynamics simulations to predict interactions with non-target channels (e.g., homology models of Kv_v1.1) .

    Key Research Considerations

    • Contradiction Analysis : When bbTBA’s block efficiency varies between studies, verify recording solutions (e.g., ionic strength affects QA binding) and ensure consistent Ca2+^{2+} buffering.
    • Advanced Applications : bbTBA’s state-independent block makes it a tool for studying BK channel structure-function relationships, particularly in pathological states like hypertension or epilepsy .

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